Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride
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Overview
Description
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that aminopropyl compounds, such as 3-aminopropyltriethoxysilane (aptes), are widely used to supply amino groups for further modifications on various materials .
Mode of Action
Similar compounds like aptes are known to interact with their targets through the process of silanization, which involves the functionalization of surfaces with alkoxysilane molecules . This process allows for the covalent attachment of organic films to metal oxides such as silica and titania .
Biochemical Pathways
Related compounds have been shown to activate death receptor (dr) pathways in prion diseases . Activation of DRs can regulate cell survival or apoptosis, autophagy, and necroptosis based on the adaptors they interact with .
Pharmacokinetics
Similar compounds like ciraparantag, an anticoagulant reversal agent, are known to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity .
Result of Action
Similar compounds like aptes have been shown to enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle (monp) surfaces .
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride typically involves a multi-step process. One common method includes the reaction of 3-aminopropylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by specific catalysts to enhance yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of fixed-bed reactors and molecular sieves to catalyze the reaction between ammonia and acrylonitrile, followed by catalytic hydrogenation . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Bis(3-aminopropyl)amine: This compound shares a similar structure but lacks the tetrahydropyrimidine ring, making it less versatile in certain reactions.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: This compound has a similar amine functionality but differs in its overall structure and reactivity.
Uniqueness
Bis(3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) trihydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13N3O2.3ClH/c2*1-10-6-3-7(12)11(8(10)13)5-2-4-9;;;/h2*3,6H,2,4-5,9H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGPLRTSQTXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CCCN.CN1C=CC(=O)N(C1=O)CCCN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl3N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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